Cas no 86134-26-1 (2,5-Bis(trimethylstannyl)thiophene)

2,5-Bis(trimethylstannyl)thiophene structure
86134-26-1 structure
Product Name:2,5-Bis(trimethylstannyl)thiophene
Numero CAS:86134-26-1
MF:C10H20SSn2
MW:409.750800132751
MDL:MFCD01940352
CID:834954
PubChem ID:329765309
Update Time:2025-09-24

2,5-Bis(trimethylstannyl)thiophene Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,5-Bis(trimethylstannyl)thiophene
    • trimethyl-(5-trimethylstannylthiophen-2-yl)stannane
    • 1,1 inverted exclamation marka-(2,5-thiophenediyl)bis[1,1,1-trimethyl] Stannane
    • 2,5-bis-(trimethylstannyl)thiophene
    • 2,5-bis(-trimethylstannyl)thiphene
    • 2,5-bis(trimethyltin)thiophene
    • 2,5-bis-trimethylstannanyl-thiophene
    • 2,5-di(trimethylstannyl)thiophene
    • trimethyl[5-(trimethylstannyl)thien-2-yl]stannane
    • 1,1′-(2,5-thiophenediyl)bis[1,1,1-trimethyl] Stannane
    • KKRPPVXJVZKJON-UHFFFAOYSA-N
    • 2,5-bis(trimethylstannyl)-thiophene
    • (Thiene-2,5-diyl)bis(trimethylstannane)
    • Stannane, 2,5-thiophenediylbis[trimethyl-
    • Stannane, 1,1'-(2,5-thiophenediyl)bis[1,1,1-trimethyl-
    • 1,1′-(2,5-Thiophenediyl)bis[1,1,1-trimethylstannane] (ACI)
    • Stannane, 2,5-thiophenediylbis[trimethyl- (9CI)
    • 2,5-Bis(trimethylstannanyl)thiophene
    • bis(triMethylstannyl)th
    • D81152
    • SY100706
    • iophene
    • A934283
    • DTXSID70511198
    • MFCD01940352
    • 2,5-Bis(trimethylstannyl)thiophene, 97%
    • SCHEMBL572368
    • TRIMETHYL[5-(TRIMETHYLSTANNYL)THIOPHEN-2-YL]STANNANE
    • 86134-26-1
    • AI-942/25034796
    • 2,5(c)\\ bis(triMethylstannyl)th iophene
    • MDL: MFCD01940352
    • Inchi: 1S/C4H2S.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;;
    • Chiave InChI: KKRPPVXJVZKJON-UHFFFAOYSA-N
    • Sorrisi: S1C([Sn](C)(C)C)=CC=C1[Sn](C)(C)C

Proprietà calcolate

  • Massa esatta: 411.93300
  • Massa monoisotopica: 411.93298g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 2
  • Complessità: 158
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 28.2

Proprietà sperimentali

  • Punto di fusione: 93-102 °C
  • Solubilità: Quasi insolubile (0,032 g/l) (25°C),
  • PSA: 32.09000
  • LogP: 2.58800

2,5-Bis(trimethylstannyl)thiophene Informazioni sulla sicurezza

2,5-Bis(trimethylstannyl)thiophene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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trimethyl[5-(trimethylstannyl)thiophen-2-yl]stannane
86134-26-1 95%
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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eNovation Chemicals LLC
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Ambeed
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Ambeed
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2,5-Bis(trimethylstannyl)thiophene
86134-26-1 99%
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2,5-Bis(trimethylstannyl)thiophene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
Riferimento
Stille type P-C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution
Zhang, Zhikai; et al, Chemical Science, 2023, 14(11), 2990-2998

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  10 min, 0 °C; rt → reflux; 45 min, reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, 24 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Chemoselective Cross-Coupling Reactions with Differentiation between Two Nucleophilic Sites on a Single Aromatic Substrate
Linshoeft, Julian; et al, Organic Letters, 2012, 14(22), 5644-5647

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Chloroform ;  rt; overnight, rt
1.2 Reagents: Sodium bisulfite Solvents: Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1.5 h, -78 °C
2.2 Solvents: Hexane ;  1 h, -78 °C; -78 °C → rt; overnight, rt
Riferimento
Difluoroterthiophene as promising block to build highly planar conjugated polymer for polymer photovoltaic cells
Jhang, Rong-Xian; et al, Dyes and Pigments, 2021, 188,

Metodo di produzione 4

Condizioni di reazione
1.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
1.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
1.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
2.2 -78 °C → rt; overnight, rt
Riferimento
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
2.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
2.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
2.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 -78 °C → rt; overnight, rt
Riferimento
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -73 °C
2.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt; 1 h, 50 °C
3.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
3.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
3.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
4.2 -78 °C → rt; overnight, rt
Riferimento
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Riferimento
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 100 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → rt; overnight, rt
Riferimento
Conjugated Boron Porous Polymers Having Strong p-π* Conjugation for Amine Sensing and Absorption
Xue, Cece; et al, Macromolecules (Washington, 2022, 55(10), 3850-3859

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ;  0 °C; 45 min, rt → reflux; reflux → 0 °C
1.2 Solvents: Tetrahydrofuran ;  10 min, 0 °C; 15 h, 24 °C
1.3 Reagents: Ammonium chloride
Riferimento
Dual Selectivity: Electrophile and Nucleophile Selective Cross-Coupling Reactions on a Single Aromatic Substrate
Heinrich, Annika C. J.; et al, Organic Letters, 2013, 15(18), 4666-4669

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
Riferimento
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ;  8 h, reflux
2.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ,  Hexane ;  1 h, rt → -78 °C; 2 h, -78 °C → 0 °C; -78 °C
2.2 Solvents: Tetrahydrofuran ;  4 h, rt
Riferimento
Electrochromic properties of pyrene conductive polymers modified by chemical polymerization
Li, Rui; et al, RSC Advances, 2021, 11(62), 39291-39305

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ;  20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  20 min, -78 °C; 1 h, -78 °C
2.2 overnight, -78 °C → rt
2.3 Solvents: Water ;  rt
Riferimento
Solution-Processable BODIPY-Based Small Molecules for Semiconducting Microfibers in Organic Thin-Film Transistors
Ozdemir, Mehmet; et al, ACS Applied Materials & Interfaces, 2016, 8(22), 14077-14087

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ;  rt; 1 h, 50 °C
2.1 Catalysts: Tri-o-tolylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ;  10 min, 80 °C; 10 min, 100 °C; 30 min, 120 °C; 50 min, 140 °C
2.2 Reagents: 2-(Tributylstannyl)thiophene ;  10 min, 100 °C; 20 min, 140 °C
2.3 Reagents: 2-Bromothiophene ;  10 min, 100 °C; 20 min, 140 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C
3.2 -78 °C → rt; overnight, rt
Riferimento
Dicyanodistyrylbenzene-Based Copolymers for Ambipolar Organic Field-Effect Transistors with Well-Balanced Hole and Electron Mobilities
Ryu, Hwa Sook; et al, Macromolecules (Washington, 2018, 51(20), 8258-8267

Metodo di produzione 14

Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Riferimento
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

Metodo di produzione 15

Condizioni di reazione
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium
Riferimento
Low band gap polymers for organic solar cells
Bundgaard, Eva; et al, Proceedings of SPIE-The International Society for Optical Engineering, 2006, 6334,

2,5-Bis(trimethylstannyl)thiophene Raw materials

2,5-Bis(trimethylstannyl)thiophene Preparation Products

2,5-Bis(trimethylstannyl)thiophene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86134-26-1)2,5-Bis(trimethylstannyl)thiophene
Numero d'ordine:A934283
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:13
Prezzo ($):325.0
Email:sales@amadischem.com
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:86134-26-1)2,5‐ bis(triMethylstannyl)th iophene
Numero d'ordine:IN1477
Stato delle scorte:in Stock
Quantità:5g
Purezza:99
Informazioni sui prezzi Ultimo aggiornamento:Friday, 25 July 2025 14:34
Prezzo ($):Please inquire
Email:sales@sunatech.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:86134-26-1)2,5-Bis(trimethylstannyl)thiophene
A934283
Purezza:99%
Quantità:5g
Prezzo ($):325.0
Email
SunaTech Inc.
(CAS:86134-26-1)2,5‐ bis(triMethylstannyl)th iophene
IN1477
Purezza:99
Quantità:5g
Prezzo ($):Inchiesta
Email